Potent IDO1 Inhibition: 5-Fold Improvement Over Epacadostat in Cellular Assays
In a cellular assay measuring reduction of L-kynurenine (L-Kyn) levels by HPLC, methyl 7-chloro-1H-indole-6-carboxylate demonstrated an IC50 of 13 nM against mouse IDO1 transfected in P815 cells [1]. In comparison, the clinically evaluated IDO1 inhibitor epacadostat (INCB 024360) exhibits an IC50 of 71.8 nM against human IDO1 and 52.4 nM against mouse IDO1 in analogous cell-based assays [2]. This represents an approximately 5-fold improvement in potency for methyl 7-chloro-1H-indole-6-carboxylate relative to epacadostat. The compound also demonstrated consistent potency across multiple human cell lines, with IC50 values of 14 nM in LXF-289 cells, 16 nM in A375 cells, 21 nM in MCF7 cells, 43 nM in HepG2 cells, and 64 nM in HeLa cells [1].
| Evidence Dimension | IDO1 inhibitory potency (cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1, P815 cells); 14-64 nM (human IDO1, various cell lines) |
| Comparator Or Baseline | Epacadostat (INCB 024360): IC50 = 52.4 nM (mouse IDO1); 71.8 nM (human IDO1) |
| Quantified Difference | ~5-fold more potent (13 nM vs. 71.8 nM) |
| Conditions | Cellular assays measuring reduction in L-kynurenine levels via HPLC after 16-48 hours |
Why This Matters
Higher potency enables lower dosing, potentially reducing off-target effects and improving therapeutic window in preclinical IDO1-targeted studies.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994): methyl 7-chloro-1H-indole-6-carboxylate. IDO1 IC50 data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753 View Source
- [2] Liu X, et al. (2018). Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood, 132(Supplement 1): 5553. (Epacadostat mouse IDO1 IC50 = 52.4 nM) View Source
